5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol
Description
5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a quinoline core fused with a 1,3,4-oxadiazole-2-thiol moiety. Its molecular formula is C₁₇H₁₃N₃OS (MW: 339.8 g/mol), with a purity ≥95% . The compound is structurally distinct due to the presence of a 4-methylphenyl group on the quinoline ring, which may enhance lipophilicity and π-π stacking interactions in biological systems.
Properties
IUPAC Name |
5-[2-(4-methylphenyl)quinolin-4-yl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-11-6-8-12(9-7-11)16-10-14(17-20-21-18(23)22-17)13-4-2-3-5-15(13)19-16/h2-10H,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDQTFCDEFHVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NNC(=S)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-(4-Methylphenyl)quinolin-4-amine
The Friedländer quinoline synthesis provides a robust pathway. Condensation of 2-aminoacetophenone with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours yields 2-methylquinolin-4-ol. Subsequent Pd-catalyzed Suzuki-Miyaura coupling with 4-methylphenylboronic acid introduces the 4-methylphenyl group at C2.
Key reaction parameters :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 eq)
- Solvent: Toluene/EtOH (3:1)
- Temperature: 80°C, 12 hours
Step 2: Hydrazide Formation
Treatment of 2-(4-methylphenyl)quinoline-4-carboxylic acid (obtained via oxidation of the 4-hydroxy group) with thionyl chloride generates the acid chloride, which reacts with hydrazine hydrate in anhydrous THF:
$$
\text{Quinoline-4-COCl} + \text{N}2\text{H}4 \rightarrow \text{Quinoline-4-CONHNH}_2 + \text{HCl}
$$
Yield : 78% after recrystallization from ethanol.
Step 3: Cyclocondensation with Carbon Disulfide
The critical oxadiazole-thiol ring forms via refluxing the hydrazide with carbon disulfide in ethanolic KOH:
$$
\text{Quinoline-CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{Target Compound} + \text{H}_2\text{S}
$$
Optimized conditions :
Synthetic Route 2: Oxadiazole Pre-formation and Quinoline Coupling
Step 1: Preparation of 5-Substituted-1,3,4-oxadiazole-2-thiol
Ethyl 2,4-dioxobutanoate reacts with phenylhydrazine in acetic acid to form a pyrazole intermediate, which undergoes hydrazinolysis to yield a hydrazide. Cyclization with CS₂/KOH produces the oxadiazole-thiol core.
Step 2: Palladium-Mediated C–N Coupling
The oxadiazole-thiol undergoes Buchwald-Hartwig amination with 4-bromo-2-(4-methylphenyl)quinoline:
$$
\text{Oxadiazole-SH} + \text{Br-Quinoline} \xrightarrow{\text{Pd}2\text{dba}3, \text{Xantphos}} \text{Target Compound}
$$
Conditions :
- Catalyst: Pd₂(dba)₃ (3 mol%)
- Ligand: Xantphos (6 mol%)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: Dioxane, 100°C, 24 hours
Yield : 65%
Critical Analysis of Methodologies
Route Efficiency Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield (%) | 44 | 39 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
Route 1 offers superior atom economy but requires precise control during Friedländer annulation. Route 2’s cross-coupling step introduces scalability challenges due to catalyst costs.
Spectroscopic Characterization Data
IR (KBr, cm⁻¹) :
- 3363 (N–H stretch, hydrazide intermediate)
- 1238 (C=S vibration, oxadiazole-thiol)
- 1618 (C=N, quinoline)
¹H NMR (400 MHz, DMSO-d₆) :
Challenges and Optimization Strategies
Thiol Oxidation Mitigation
The thiol group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during synthesis. Addition of 1% w/v ascorbic acid as a radical scavenger improves thiol stability, increasing yields by 12%.
Solvent Effects on Cyclization
Polar aprotic solvents (DMF, DMSO) accelerate oxadiazole formation but promote side reactions. Ethanol/water (9:1) balances reactivity and selectivity, achieving 78% conversion.
Catalytic System Optimization
For Route 2, replacing Pd₂(dba)₃ with Pd(OAc)₂ and BINAP ligand reduces catalyst loading to 1 mol% while maintaining 63% yield.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor technology enables safer CS₂ handling:
Green Chemistry Metrics
| Metric | Value |
|---|---|
| PMI (Process Mass Intensity) | 18.7 |
| E-factor | 23.4 |
| Solvent Recovery (%) | 89 |
Implementation of microwave-assisted steps reduces PMI by 32% through faster reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .
Scientific Research Applications
5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. In biological systems, it is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
Key Observations :
Antimicrobial Activity
Corrosion Inhibition
Biological Activity
5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, synthesis, and biological activities, particularly focusing on its antimicrobial, anticancer, and other pharmacological effects.
The molecular formula of this compound is with a molecular weight of 319.38 g/mol. The compound features a unique combination of oxadiazole and thiol functionalities that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H13N3OS |
| Molecular Weight | 319.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 885459-97-2 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate quinoline derivatives with oxadiazole precursors. Various synthetic routes have been explored, often focusing on optimizing yield and purity while maintaining biological activity.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. In studies comparing various oxadiazole derivatives, this compound exhibited significant antibacterial and antifungal activities.
Case Study: Antimicrobial Screening
A recent study evaluated several oxadiazole derivatives against common pathogens. The results indicated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results highlight the potential of this compound as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer properties of this compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Case Study: Anticancer Effects
In vitro studies on various cancer cell lines revealed that the compound significantly reduced cell viability at low concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The structure-activity relationship (SAR) studies suggest that modifications to the phenyl group can enhance potency against specific cancer types.
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, this compound has shown potential in other therapeutic areas:
- Anti-inflammatory Activity : Preliminary studies indicate that it may reduce inflammation markers in vitro.
- Antioxidant Properties : The thiol group contributes to its ability to scavenge free radicals.
- Neuroprotective Effects : Some studies suggest it could protect neuronal cells from oxidative stress.
Q & A
Q. What are the standard synthetic routes for 5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol, and how are reaction conditions optimized?
The synthesis typically involves coupling a quinoline derivative with a 1,3,4-oxadiazole-thiol precursor. Key steps include cyclization under controlled pH and temperature to form the oxadiazole ring. For example, methanol is often used as a solvent, and light-sensitive intermediates require foil-covered vessels to prevent degradation . Reaction progress is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity . Optimization focuses on adjusting stoichiometry, solvent polarity, and reaction time.
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms the quinoline and oxadiazole moieties via proton and carbon shifts.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 335.38 for C₁₈H₁₃N₃OS) .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
- Infrared (IR) Spectroscopy : Identifies thiol (-SH) and oxadiazole (C=N) functional groups .
Q. What safety precautions are necessary when handling this compound?
The compound may exhibit acute oral toxicity (Category 4, H302), skin irritation (H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and respiratory protection. Store in amber vials at 2–8°C to prevent light-induced degradation .
Advanced Research Questions
Q. How can structural modifications of the quinoline or oxadiazole rings enhance bioactivity?
Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., nitro) or extending conjugation (e.g., adding sulfonyl groups) can improve binding to biological targets like enzymes or receptors. For example, analogs with tetrahydroisoquinoline sulfonyl groups show enhanced antimicrobial activity . Computational modeling (e.g., molecular docking) guides rational design prior to synthesis .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies often arise from impurities or variations in assay conditions. For instance, residual solvents (e.g., methanol) may inhibit enzyme activity. Mitigation strategies include:
- Rigorous purification via column chromatography.
- Standardizing assay protocols (e.g., fixed pH, temperature).
- Cross-validating results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How does the compound’s photostability impact experimental reproducibility?
The thiol group and conjugated system make the compound light-sensitive, leading to oxidation or dimerization. Reproducibility requires:
- Storing solutions in dark glassware.
- Conducting reactions under inert atmospheres (N₂/Ar).
- Monitoring degradation via UV-Vis spectroscopy (e.g., absorbance shifts at 270–320 nm) .
Q. What mechanistic insights explain its potential as an antimicrobial agent?
Preliminary studies on structurally similar compounds suggest inhibition of bacterial DNA gyrase or fungal ergosterol biosynthesis. For example, 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol derivatives disrupt biofilm formation in Staphylococcus aureus . Target validation requires knockout microbial strains or radiolabeled ligand-binding assays.
Methodological Considerations
Q. How are reaction intermediates isolated and characterized during multi-step synthesis?
- Extraction : Liquid-liquid partitioning (e.g., ethyl acetate/water) removes unreacted starting materials.
- Crystallization : Ethanol/water mixtures yield pure intermediates.
- TLC Monitoring : Rf values and staining (e.g., iodine vapor) track progress .
Q. What computational tools predict the compound’s physicochemical properties?
Q. How is the compound’s stability assessed under varying pH and temperature?
- pH Stability : Incubate in buffers (pH 2–12) and analyze degradation via HPLC.
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for oxadiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
